

# High-sensitivity quantitation of N-Nitrosoephedrine in drug substances

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## Compound of Interest

Compound Name: **N-Nitrosoephedrine**

Cat. No.: **B097376**

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An Application Note for the High-Sensitivity Quantitation of **N-Nitrosoephedrine** in Drug Substances

## Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.<sup>[1][2]</sup> Since 2018, regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have enforced stringent controls to monitor and limit these impurities in drug substances and products.<sup>[2][3][4]</sup> N-nitrosamines can form during drug synthesis, formulation, or storage when secondary or tertiary amines react with nitrosating agents.<sup>[1][4]</sup>

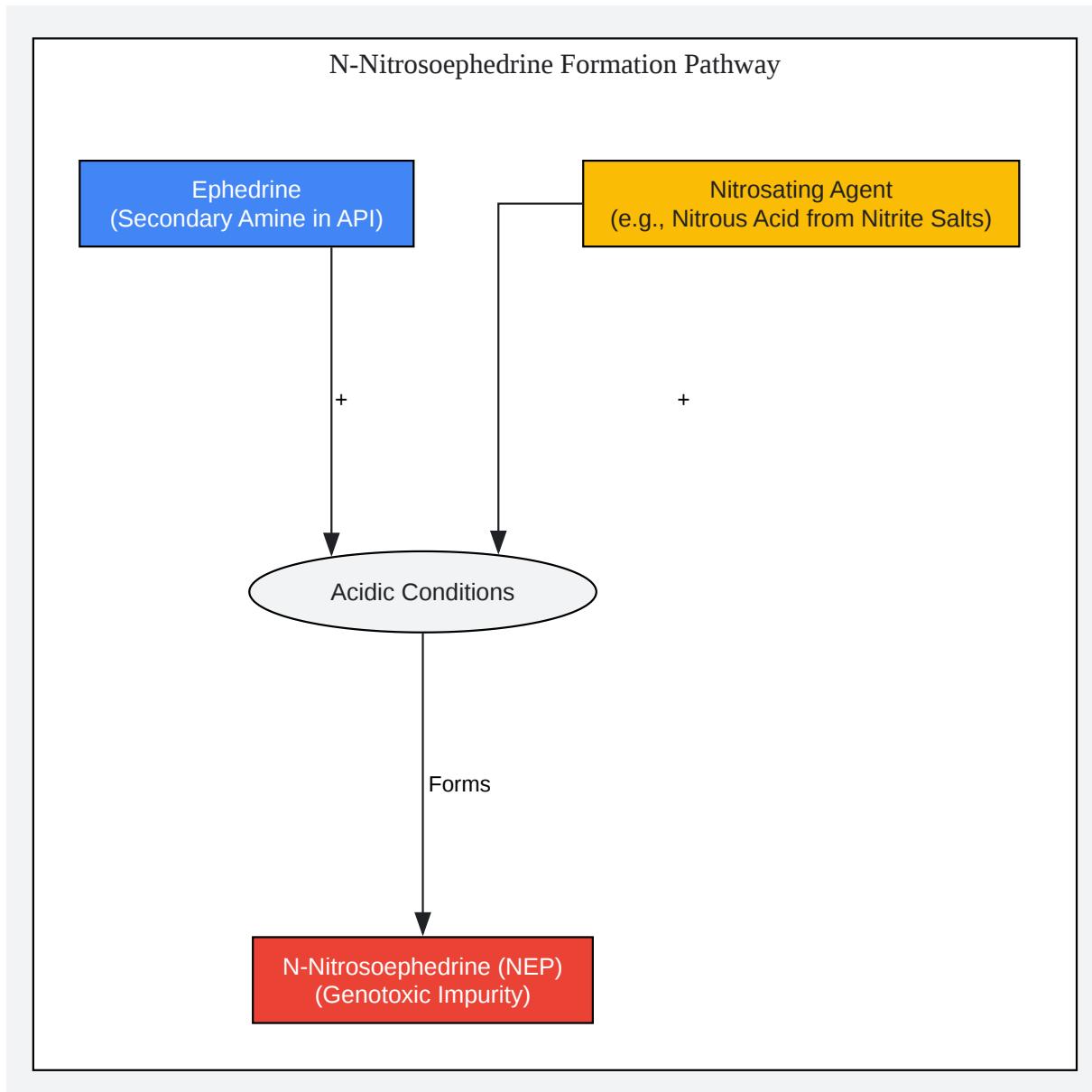
**N-Nitrosoephedrine** (NEP) is a potential nitrosamine impurity that can arise from ephedrine, an active pharmaceutical ingredient (API) containing a secondary amine structure.<sup>[5]</sup> The control of such impurities requires highly sensitive and selective analytical methods to ensure they are below the acceptable intake (AI) limits, which are often in the range of nanograms per day.<sup>[3][6]</sup>

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitation of **N-Nitrosoephedrine** in drug substances. LC-MS/MS is a well-suited technique for this analysis due to its inherent selectivity and sensitivity, enabling the detection and quantification of nitrosamines at very low levels.<sup>[7][8]</sup> <sup>[9]</sup> The described protocol provides researchers and drug development professionals with a comprehensive workflow, from sample preparation to data analysis, for monitoring NEP.

## Analytical Methodology

The method employs an Ultra-Performance Liquid Chromatography (UPLC™) system coupled with a tandem quadrupole mass spectrometer (TQ-MS). Chromatographic separation is achieved on a C18 stationary phase, which is a common choice for nitrosamine analysis.[\[10\]](#) [\[11\]](#) Detection is performed using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.[\[12\]](#) An isotopically labeled internal standard can be used to ensure accuracy and precision.

The formation of N-nitrosamines is a critical aspect to understand for risk assessment. The diagram below illustrates the chemical logic leading to the formation of **N-Nitrosoephedrine**.



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Caption: Logical pathway for the formation of **N-Nitrosoephedrine**.

## Experimental Protocols

This section provides detailed protocols for the preparation of standards and samples, along with the instrumental conditions for the LC-MS/MS analysis.

## Reagents and Materials

- **N-Nitrosoephedrine (NEP)** reference standard
- **N-Nitrosoephedrine-d5 (NEP-d5)** or other suitable isotopically labeled internal standard (ISTD)
- Methanol (HPLC or LC-MS grade)
- Water (HPLC or LC-MS grade)
- Formic Acid (LC-MS grade)
- Drug Substance (DS) to be tested
- Volumetric flasks, pipettes, and autosampler vials (amber glass recommended to protect from UV light)[13]
- Syringe filters (e.g., 0.22  $\mu$ m PVDF)[14]

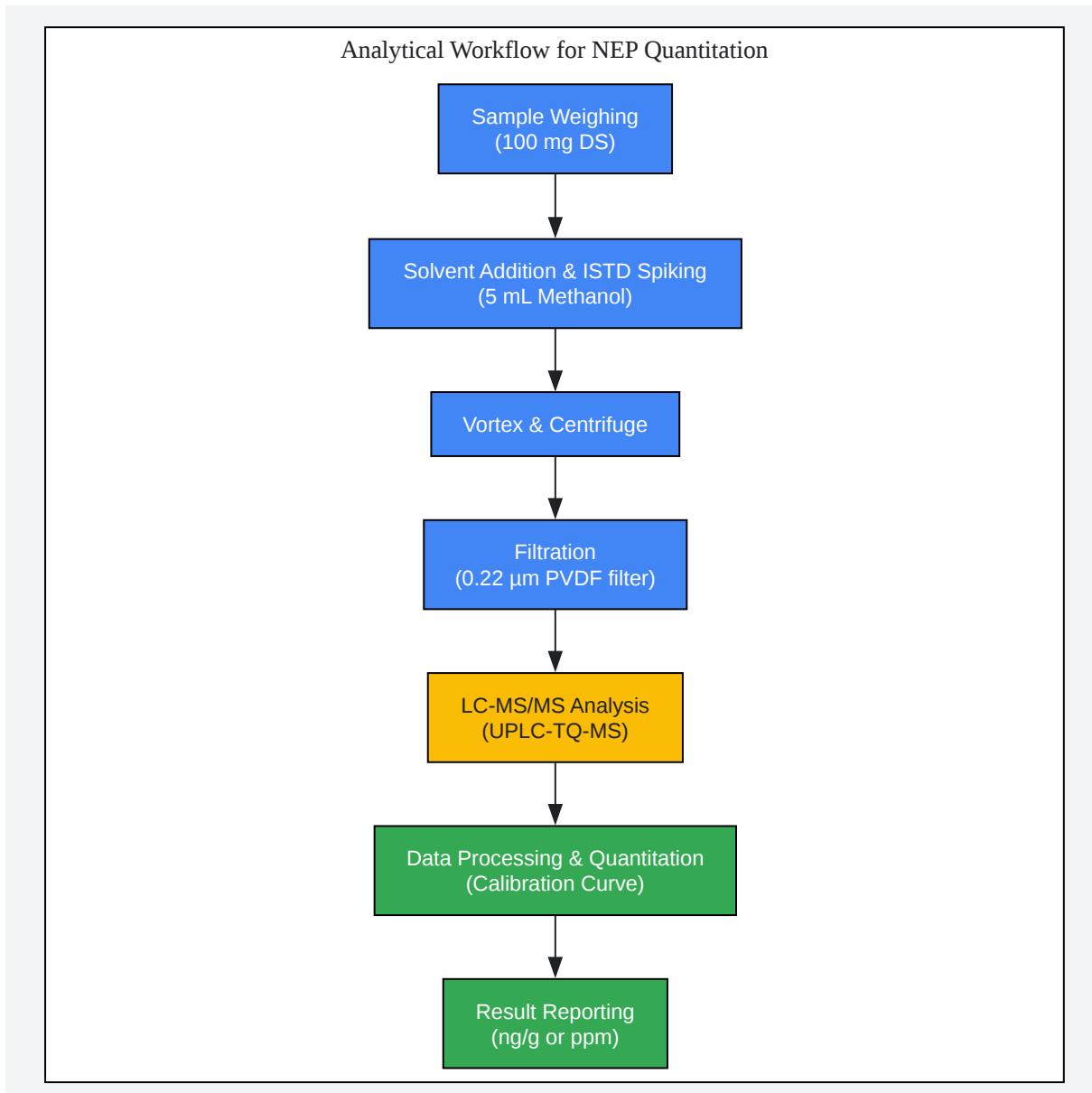
## Standard Solution Preparation

- NEP Stock Standard (100  $\mu$ g/mL): Accurately weigh 10 mg of NEP reference standard and dissolve in 100 mL of methanol.
- ISTD Stock Standard (100  $\mu$ g/mL): Prepare a 100  $\mu$ g/mL stock solution of the internal standard in methanol.
- Intermediate and Working Standards: Perform serial dilutions of the stock standards with methanol to prepare a series of calibration curve standards ranging from approximately 0.1 ng/mL to 50 ng/mL. Fortify each calibration standard with the ISTD to a final concentration of 5 ng/mL.

## Sample Preparation

- Accurately weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[14]
- Add 5.0 mL of methanol.[14]
- Add the internal standard to achieve a final concentration of 5 ng/mL.
- Vortex the sample for 1-2 minutes until the drug substance is fully dissolved.[10]
- Centrifuge the solution at approximately 4000 rpm for 10 minutes.[10][14]
- Filter the supernatant through a 0.22  $\mu$ m PVDF syringe filter into an amber autosampler vial for LC-MS/MS analysis.[7][14]

The overall experimental process is summarized in the workflow diagram below.



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Caption: Experimental workflow for **N-Nitrosoephedrine** analysis.

## LC-MS/MS Instrumental Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter	Value
System	<b>UPLC System</b>
Column	C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water <a href="#">[11]</a>
Mobile Phase B	0.1% Formic Acid in Methanol <a href="#">[11]</a>
Flow Rate	0.4 mL/min
Column Temp.	40 °C
Injection Vol.	5 µL

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

Parameter	Value
System	<b>Tandem Quadrupole Mass Spectrometer</b>
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: Exemplary MRM Transitions for **N-Nitrosoephedrine (NEP)**

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
NEP (Quantifier)	195.1	105.1	100	15
NEP (Qualifier)	195.1	77.1	100	25

| NEP-d5 (ISTD) | 200.1 | 110.1 | 100 | 15 |

## Results and Discussion

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[\[13\]](#) Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 4: Representative Method Validation Results

Parameter	Result
Linearity Range	0.1 ng/mL – 50 ng/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.998 <a href="#">[12]</a>
Limit of Detection (LOD)	0.03 ng/mL (0.0015 ppm)
Limit of Quantitation (LOQ)	0.1 ng/mL (0.005 ppm) <a href="#">[8]</a>
Accuracy (Recovery %)	92.5% - 108.3% <a href="#">[13]</a>

| Precision (%RSD) | < 10% at LOQ[\[7\]](#)[\[12\]](#) |

The method demonstrates excellent linearity across the specified concentration range. The achieved LOQ of 0.1 ng/mL is highly sensitive and sufficient to detect NEP at levels well below the typical regulatory thresholds established for other nitrosamines (e.g., 26.5 ng/day).[\[3\]](#)[\[5\]](#) The accuracy, demonstrated by spike recovery experiments in the drug substance matrix, and precision, shown by the low relative standard deviation (%RSD) for replicate preparations, confirm the method's reliability.

## Conclusion

The LC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantitative determination of **N-Nitrosoephedrine** in drug substances. The simple sample preparation protocol and robust instrumental analysis make it suitable for routine quality control testing and regulatory submissions. This application note serves as a comprehensive guide for analytical laboratories to implement testing and ensure the safety and quality of pharmaceutical products that may be at risk for this specific impurity. Continuous monitoring and risk assessment are critical to managing nitrosamine impurities effectively.[\[2\]](#) [\[15\]](#)

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